molecular formula C8H9BF3NO3 B567503 (2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1218790-66-9

(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No. B567503
M. Wt: 234.969
InChI Key: YUGMLGKJJLKTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1218790-66-9. Its molecular weight is 234.97 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Boronic acids, including “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The InChI Code for “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is 1S/C8H9BF3NO3/c1-2-16-7-6 (9 (14)15)3-5 (4-13-7)8 (10,11)12/h3-4,14-15H,2H2,1H3 .


Chemical Reactions Analysis

Boronic acids, such as “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid”, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics when introduced to bioactive molecules . This has led to the improvement of the already existing activities .


Physical And Chemical Properties Analysis

“(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C . It is slightly soluble in water .

Scientific Research Applications

Boronic Acid in Organic Light-Emitting Diodes (OLEDs)

Boronic acid derivatives, particularly those based on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform, have shown significant promise in the development of organic light-emitting diodes (OLEDs). These compounds are valued for their tunable electronic properties, which can be adjusted to improve the efficiency and color purity of OLED devices. The incorporation of boronic acid moieties into conjugated systems has led to materials with enhanced electroluminescent properties and stability, making them suitable for use in next-generation display and lighting technologies (Squeo & Pasini, 2020).

Boronic Acid in Coordination Chemistry

Boronic acids are also extensively studied in coordination chemistry for their ability to form stable complexes with various ligands. This property is particularly useful in the synthesis of complex molecules and materials with specific functions. For example, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its boronic acid derivatives has been explored for their potential applications in catalysis, materials science, and as sensors due to their interesting spectroscopic properties and structural versatility (Boča, Jameson, & Linert, 2011).

Boronic Acid in Chemical Sensing

The unique reactivity of boronic acids with diols and other Lewis bases has been exploited in the development of chemical sensors. Boronic acid compounds can serve as selective receptors for various analytes, including sugars and polyols, making them useful in the design of biosensors and environmental monitoring devices. The ability to tailor the recognition properties of boronic acid sensors through chemical modification makes them adaptable to a wide range of sensing applications (Bian et al., 2019).

Boronic Acid in Drug Discovery

The role of boronic acids in drug discovery has been gaining attention, with several boronic acid-based drugs approved for clinical use. These compounds have been found to enhance the potency and pharmacokinetic profiles of drugs, making them valuable in the treatment of various diseases. Research in this area continues to explore the therapeutic potential of boronic acid derivatives, with ongoing studies aimed at understanding their mechanisms of action and optimizing their properties for better clinical outcomes (Plescia & Moitessier, 2020).

Safety And Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Boronic acids, including “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests a promising future for further studies with boronic acids in medicinal chemistry .

properties

IUPAC Name

[2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3NO3/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMLGKJJLKTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681614
Record name [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

CAS RN

1218790-66-9
Record name [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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